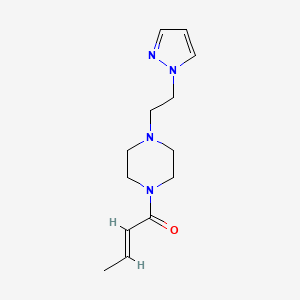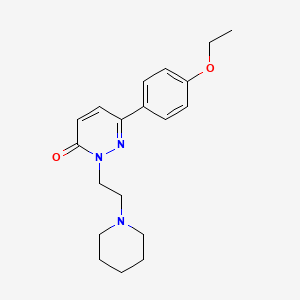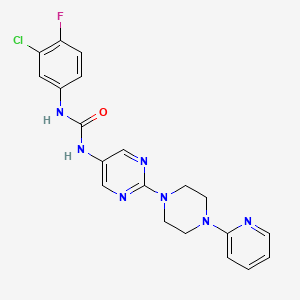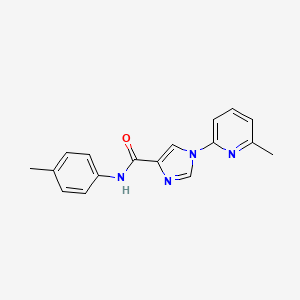
(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one is not fully understood. However, it has been suggested that the compound may act on various receptors, such as the dopamine D2 receptor, adenosine A2A receptor, and serotonin 5-HT1A receptor. The compound may also modulate the activity of various enzymes, such as monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one have been studied in various scientific research studies. The compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to have antitumor effects by inhibiting the growth of cancer cells. The compound has also been shown to have anticonvulsant effects by reducing seizures in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one is that it can be easily synthesized in the laboratory using simple and cost-effective methods. The compound is also stable and can be stored for long periods. However, one limitation of this compound is that its mechanism of action is not fully understood, and further studies are needed to explore its full potential.
Zukünftige Richtungen
There are many future directions for the research on (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one. One future direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another future direction is to investigate its potential use in the treatment of depression and anxiety disorders. Further studies are also needed to explore its mechanism of action and to develop more potent derivatives of this compound.
Synthesemethoden
The synthesis of (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one involves the reaction of 1-(4-bromo-but-2-enoyl)-4-(2-aminoethyl)piperazine with 1H-pyrazole-1-carboxylic acid in the presence of a base. The reaction takes place in a solvent, such as dimethylformamide, at a specific temperature and time. The product is then purified using various techniques, such as column chromatography, to obtain pure (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one has shown potential therapeutic effects in various scientific research studies. It has been investigated for its anti-inflammatory, antitumor, and anticonvulsant properties. The compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. The research on this compound is still in its early stages, and further studies are needed to explore its full potential.
Eigenschaften
IUPAC Name |
(E)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-2-4-13(18)16-10-7-15(8-11-16)9-12-17-6-3-5-14-17/h2-6H,7-12H2,1H3/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDGLTANTJSDFQ-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCN(CC1)CCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCN(CC1)CCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2935258.png)
![7-ethoxy-5-(pyridin-4-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2935259.png)






![2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid](/img/structure/B2935270.png)
![5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B2935271.png)

![[(5-Methoxy-1h-indol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)

